molecular formula C6H12OS B1330370 S-Butyl ethanethioate CAS No. 928-47-2

S-Butyl ethanethioate

Cat. No. B1330370
CAS RN: 928-47-2
M. Wt: 132.23 g/mol
InChI Key: XBHDWERUSGIZNS-UHFFFAOYSA-N
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Description

S-Butyl ethanethioate is a chemical compound that belongs to the class of organic sulfur compounds known as thioesters. Thioesters are analogs of esters in which a sulfur atom replaces the usual oxygen atom of the ester group. Although the provided papers do not directly discuss S-Butyl ethanethioate, they provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and synthesis of S-Butyl ethanethioate.

Synthesis Analysis

The synthesis of thioester compounds can be achieved through various methods. For instance, the paper titled "Synthesis and Crystal Structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate" describes the synthesis of a related thioester using the mixed anhydride method with IBCF/HOBt . This method could potentially be adapted for the synthesis of S-Butyl ethanethioate by changing the starting materials. Similarly, the paper on the "Synthesis of Butyl Ethanoate Using p-Toluene Sulphonic Acid as a Catalyst" provides a method for synthesizing an ester, which could be modified to synthesize thioesters by substituting the alcohol with a thiol .

Molecular Structure Analysis

The molecular structure of thioesters is characterized by the presence of a carbonyl group (C=O) adjacent to a sulfur atom that is bonded to an alkyl or aryl group. The paper on S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate reports the crystal structure determined by X-ray diffraction, which shows inter and intramolecular hydrogen bonds . These structural features are important as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Thioesters are known to participate in various chemical reactions. They can undergo nucleophilic acyl substitution, where the sulfur atom can be attacked by a nucleophile, leading to the formation of different products. The paper on the chemiluminescence of S,S-diphenyl ethanebis(thioate) compound discusses a reaction mechanism that could be relevant to S-Butyl ethanethioate, as both are thioesters and may share similar reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thioesters like S-Butyl ethanethioate are influenced by their molecular structure. The presence of the sulfur atom imparts a different electronic environment compared to oxygen esters, which can affect properties such as boiling point, solubility, and stability. The papers provided do not directly report on the physical properties of S-Butyl ethanethioate, but the high yield reported in the synthesis of butyl ethanoate suggests that under the right conditions, thioesters can be synthesized efficiently .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

Thiophene derivatives are important aromatic heterocyclic derivatives. They have shown significant pharmacological activities and find large application in material science and coordination chemistry . S-containing alkyne substrates, which includes S-Butyl ethanethioate, are used in the synthesis of these thiophene derivatives .

3. Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives involves the heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step . The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .

Nickel-Catalyzed Carbonylation of Thioacetates

  • Specific Scientific Field: Organic Chemistry .
  • Comprehensive and Detailed Summary of the Application: This process involves the synthesis of aryl thioesters via nickel-catalyzed carbonylation of thioacetates with aryl iodides . Thioesters are a very useful and powerful building block in organic chemistry and are also an important component of many natural products and agrochemicals .
  • Detailed Description of the Methods of Application or Experimental Procedures: The process involves coupling alkyl thioacetates with carbon monoxide and aryl iodides to produce the desired aryl thioesters . This catalytic carbonylative coupling process provides a cost-effective and direct approach for the preparation of useful thioesters .
  • Thorough Summary of the Results or Outcomes Obtained: The result of this process is the synthesis of aryl thioesters via nickel-catalyzed carbonylation of thioacetates or dialkyl disulfides with aryl iodides under mild conditions .

Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes

  • Specific Scientific Field: Organic Chemistry .
  • Comprehensive and Detailed Summary of the Application: This process involves the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates . Thiophene derivatives are among the most important aromatic heterocyclic derivatives and find large application in material science and coordination chemistry .
  • Detailed Description of the Methods of Application or Experimental Procedures: The process involves the heterocyclization of readily available S-containing alkyne substrates . This allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
  • Thorough Summary of the Results or Outcomes Obtained: The result of this process is the efficient and selective synthesis of thiophene derivatives .

Comparative Bioactivity of S-Methoprene and Novel S-Methobutene Against Mosquitoes

  • Specific Scientific Field: Entomology .
  • Comprehensive and Detailed Summary of the Application: This research focuses on the comparative bioactivity of S-methoprene and a novel derivative, S-methobutene, against mosquitoes . The study aims to augment the capacity for mosquito control by screening new active ingredients or improving existing ones .
  • Detailed Description of the Methods of Application or Experimental Procedures: The study involves testing the efficacy and safety of S-methoprene and S-methobutene against species across the Aedes, Anopheles, and Culex genera . The research also examines the residual activity of these compounds during a 120-day aging process against the southern house mosquito Cx. quinquefasciatus .
  • Thorough Summary of the Results or Outcomes Obtained: The results indicate that S-methobutene consistently outperformed S-methoprene during the aging process, with significantly higher inhibition of emergence (IE) percentages on most aging intervals . S-methobutene also demonstrated enhanced activity against the tested mosquito species .

Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes

  • Specific Scientific Field: Organic Chemistry .
  • Comprehensive and Detailed Summary of the Application: This process involves the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates . Thiophene derivatives are among the most important aromatic heterocyclic derivatives and find large application in material science and coordination chemistry .
  • Detailed Description of the Methods of Application or Experimental Procedures: The process involves the heterocyclization of readily available S-containing alkyne substrates . This allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
  • Thorough Summary of the Results or Outcomes Obtained: The result of this process is the efficient and selective synthesis of thiophene derivatives .

properties

IUPAC Name

S-butyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHDWERUSGIZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918950
Record name S-Butyl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Butyl ethanethioate

CAS RN

928-47-2
Record name S-Butyl thioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Butyl thioacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83554
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Butyl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-BUTYL THIOACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NN Vlasova, OY Grigor'eva, MG Voronkov - Russian Journal of Organic …, 2013 - Springer
Reactions of acetyl iodide with dialkyl and dialkenyl sulfides RSR (R = Et, Bu, CH 2 =CH, CH 2 =CHCH 2 ) and with disulfides RSSR (R = Pr, C 6 H 13 , PhCH 2 ) were studied. Dialkyl …
Number of citations: 2 link.springer.com
S Dhara, CE Diesendruck - European Journal of Organic …, 2017 - Wiley Online Library
… with potassium ethanethioate (1) in refluxing THF to give S-butyl ethanethioate 2 quantitatively. Amidation of S-butyl ethanethioate to give the corresponding S-butyl sulfinamide (3) was …
MG Voronkov, OY Grigor'eva, NN Vlasova - Russian Journal of Organic …, 2011 - Springer
… The mixture was kept for 4 h at 55–60C and distilled to isolate 7.08 g (78%) of S-butyl ethanethioate (I), bp 37–40C (4 mm), nD 20 = 1.4620. IR spectrum: ν 1694 cm–1 (C=O). Found, %: …
Number of citations: 2 link.springer.com
WP Mai, HD Sui, MX Lv, K Lu - Journal of Chemical …, 2021 - journals.sagepub.com
… For example, dibutylsulfane and S-butyl ethanethioate reacted with 1-iodo-3,5-dimethylbenzene under the same conditions, leading to the same product in 71% and 63%, respectively. …
Number of citations: 3 journals.sagepub.com
EK Beloglazkina, AG Majouga, EA Manzheliy - Polyhedron, 2015
Number of citations: 2

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